REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([B:10]2[O:15][CH2:14][CH:13]([CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH2:12][O:11]2)=[CH:6][C:5]=1[F:21])([OH:3])=[O:2].N1C=CC=CC=1.S(Cl)(Cl)=O.O[C:33]1[CH:40]=[CH:39][C:36]([C:37]#[N:38])=[C:35]([F:41])[CH:34]=1>C(OCC)C>[C:37]([C:36]1[CH:39]=[CH:40][C:33]([O:2][C:1]([C:4]2[CH:9]=[CH:8][C:7]([B:10]3[O:15][CH2:14][CH:13]([CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH2:12][O:11]3)=[CH:6][C:5]=2[F:21])=[O:3])=[CH:34][C:35]=1[F:41])#[N:38]
|
Name
|
|
Quantity
|
0.004 mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=C(C=C(C=C1)B1OCC(CO1)CCCCC)F
|
Name
|
|
Quantity
|
0.32 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0.32 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.004 mol
|
Type
|
reactant
|
Smiles
|
OC1=CC(=C(C#N)C=C1)F
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
is stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
DISTILLATION
|
Details
|
after distilling off the solvent
|
Type
|
CUSTOM
|
Details
|
is crystallized from a mixture of hexane and ethyl alcohol
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=C(C=C(C=C1)OC(=O)C1=C(C=C(C=C1)B1OCC(CO1)CCCCC)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |